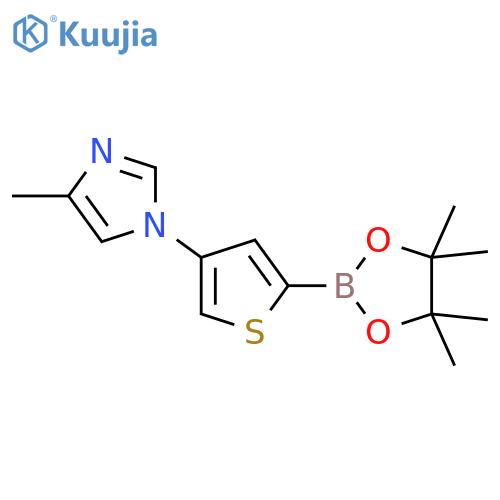Cas no 2223046-13-5 (4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester)

2223046-13-5 structure
商品名:4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester
CAS番号:2223046-13-5
MF:C14H19BN2O2S
メガワット:290.188862085342
CID:5143637
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester
- 1H-Imidazole, 4-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thienyl]-
-
- インチ: 1S/C14H19BN2O2S/c1-10-7-17(9-16-10)11-6-12(20-8-11)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
- InChIKey: AIJVPWSBMRVTDG-UHFFFAOYSA-N
- ほほえんだ: C1N(C2C=C(B3OC(C)(C)C(C)(C)O3)SC=2)C=C(C)N=1
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907947-100mg |
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester |
2223046-13-5 | 95% | 100mg |
¥4,660.20 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907947-25mg |
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester |
2223046-13-5 | 95% | 25mg |
¥1,555.20 | 2022-01-12 |
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
2223046-13-5 (4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬